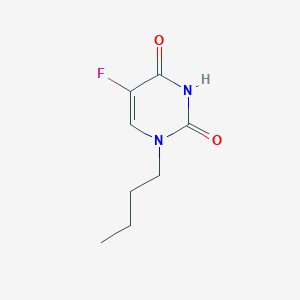
1-Butyl-5-fluorouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent5-Fluorouracil itself is a pyrimidine analog used primarily in the treatment of various cancers .
Métodos De Preparación
The synthesis of 1-Butyl-5-fluorouracil typically involves the alkylation of 5-fluorouracil. The reaction conditions often include the use of a suitable butylating agent, such as butyl bromide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
1-Butyl-5-fluorouracil can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: As a derivative of 5-fluorouracil, it may have potential as an anticancer agent, although its efficacy and safety would need thorough investigation.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of 1-Butyl-5-fluorouracil is likely similar to that of 5-fluorouracil. It involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidylate, a nucleotide necessary for DNA replication, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
1-Butyl-5-fluorouracil can be compared with other fluorouracil derivatives such as:
Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.
Tegafur: Another prodrug of 5-fluorouracil, often used in combination with other agents.
5-Fluoro-2’-deoxyuridine: A nucleoside analog used in cancer therapy.
The uniqueness of this compound lies in its butyl group, which may confer different pharmacokinetic properties and potentially alter its biological activity compared to other fluorouracil derivatives .
Propiedades
Número CAS |
69243-15-8 |
|---|---|
Fórmula molecular |
C8H11FN2O2 |
Peso molecular |
186.18 g/mol |
Nombre IUPAC |
1-butyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h5H,2-4H2,1H3,(H,10,12,13) |
Clave InChI |
RCHKDVLSPJBSLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C(C(=O)NC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
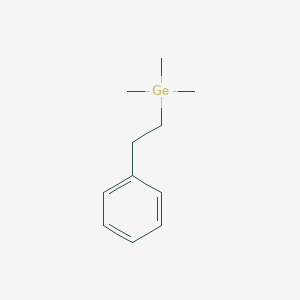
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)

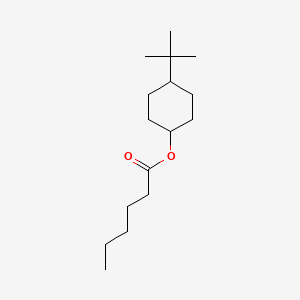
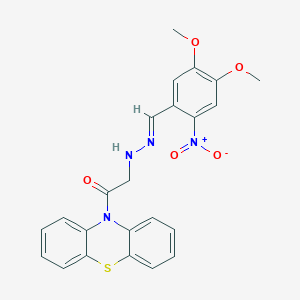
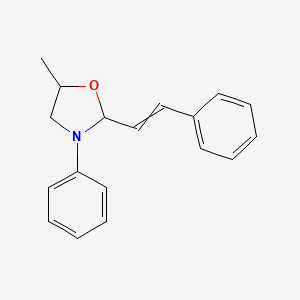
![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)

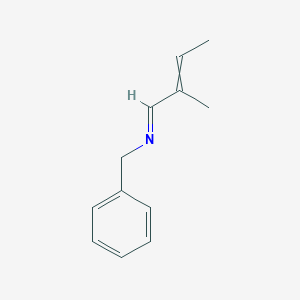

![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)
